molecular formula C19H19N3O4 B2620312 2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol CAS No. 877790-35-7

2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol

Cat. No.: B2620312
CAS No.: 877790-35-7
M. Wt: 353.378
InChI Key: NIBVQCSJCPBPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol is a pyrimidine derivative featuring a central pyrimidine ring substituted with amino, methyl, and aryl ether groups. Its structure includes a 3-methoxyphenoxy moiety at position 5 of the pyrimidine core and a 5-methoxyphenol group at position 2.

Properties

IUPAC Name

2-[2-amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-18(26-14-6-4-5-12(9-14)24-2)17(22-19(20)21-11)15-8-7-13(25-3)10-16(15)23/h4-10,23H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBVQCSJCPBPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OC)O)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyphenol with 2,4,6-trichloropyrimidine under basic conditions to form an intermediate, which is then further reacted with 3-methoxyaniline to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, reduced phenolic compounds, and substituted pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, highlighting its potential as a therapeutic agent.

  • Case Study : A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of cancer cell lines. The results showed a notable inhibition of cell growth, with mean GI50 values indicating substantial efficacy in targeting tumor cells .
Cancer Cell Line GI50 (μM) TGI (μM)
A549 (Lung)15.7250.68
MCF-7 (Breast)12.5345.00

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

  • Case Study : A comparative analysis of similar pyrimidine derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.

Enzyme Inhibition

Another significant application of this compound lies in its potential to inhibit specific enzymes involved in metabolic pathways associated with diseases such as cancer and neurodegenerative disorders.

  • Case Study : Research indicates that derivatives with similar structures can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, suggesting a potential role in neuroprotection .

Pharmacological Insights

The pharmacokinetic properties of the compound have been evaluated using various computational models, revealing favorable drug-like characteristics.

Property Value
LipophilicityLogP = 3.5
SolubilityModerate
BioavailabilityHigh

These properties suggest that the compound could be developed into a viable pharmaceutical agent.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also interfere with cellular signaling pathways, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • Lipophilicity (XLogP3): The target compound’s XLogP3 is estimated at ~4.5, comparable to Analog 3 but lower than Analog 2 (5.2), which has an additional methoxy group increasing hydrophobicity . The 4-fluorobenzyloxy group in Analog 1 slightly elevates XLogP3 to 4.7 due to fluorine’s electronegativity .
  • Polar Surface Area (TPSA): The target’s TPSA (~90 Ų) aligns with Analog 1 (90.5 Ų) and Analog 3 (~90 Ų), reflecting similar hydrogen-bonding capacity from amino and phenolic groups. Analog 2’s higher TPSA (~99 Ų) correlates with its additional methoxy donor .
  • Rotatable Bonds: Analog 1 has 6 rotatable bonds, suggesting greater conformational flexibility compared to the target compound, which may have fewer due to the rigid phenoxy linkage .

Biological Activity

2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine ring and various substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol is C26H25N3O4C_{26}H_{25}N_3O_4 with a molecular weight of approximately 443.49 g/mol. The compound's structure allows for multiple interactions at the molecular level, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The amino and phenolic groups facilitate hydrogen bonding, while the aromatic rings can engage in π-π stacking interactions. Such interactions can modulate enzyme activity and influence signaling pathways within cells.

Anticancer Activity

Research indicates that derivatives of compounds similar to 2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 and HCT116, with IC50 values ranging from 0.15 µM to 4.4 µM depending on the specific derivative tested .

Compound Cell Line IC50 (µM) Activity
Compound AMCF-70.15High
Compound BHCT1160.04Very High
Compound CEA.hy9260.40Moderate

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Some derivatives have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .

Case Studies

  • Anticancer Efficacy : A study involving a series of pyrimidine derivatives demonstrated that specific substitutions at the phenolic position significantly enhanced antiproliferative activity against a panel of eight human tumor cell lines. The study highlighted that compounds with methoxy groups showed improved solubility and bioactivity compared to their unsubstituted counterparts .
  • Antimicrobial Testing : In another investigation, derivatives were tested against various bacterial strains, revealing that certain methoxy-substituted phenols exhibited potent antibacterial effects, particularly against drug-resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol, and how are intermediates purified?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often starting with functionalized pyrimidine cores. For example, sodium methylate in methanol can facilitate nucleophilic substitution reactions to introduce methoxy groups, as seen in analogous pyrimidine derivatives . Intermediates are purified using column chromatography (silica gel) or recrystallization from ethanol/water mixtures. Final purity (>95%) is verified via HPLC, as demonstrated in related compounds .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, resolving substituent positions and hydrogen bonding patterns (e.g., in fluoro-pyrimidine analogs) . Complementary techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm proton environments and carbon frameworks (PubChem data for related structures) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

Q. What solvents and reaction conditions are optimal for stabilizing the compound during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of pyrimidine intermediates, while methanol/ethanol mixtures are preferred for recrystallization . Reactions are conducted under inert atmospheres (N2_2/Ar) to prevent oxidation of amine groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the introduction of the 3-methoxyphenoxy moiety?

  • Methodological Answer : Kinetic studies suggest that elevated temperatures (80–100°C) and catalytic bases (e.g., K2_2CO3_3) enhance phenoxy-group incorporation via SNAr mechanisms . Microwave-assisted synthesis may reduce reaction times and improve regioselectivity, as shown in related pyrimidine systems .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : Discrepancies between solution (NMR) and solid-state (X-ray) data may arise from dynamic effects or polymorphism. For example, X-ray structures of fluorinated pyrimidines revealed planar configurations, while NMR showed tautomeric equilibria . Combining variable-temperature NMR and DFT calculations can reconcile such differences .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with enzymes like dihydrofolate reductase. PubChem-derived structural data (InChI, SMILES) enable accurate force field parameterization . Free-energy perturbation (FEP) methods may refine affinity predictions .

Q. What strategies are used to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer : Accelerated stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) at 37°C assess hydrolytic degradation. LC-MS monitors degradation products, while Arrhenius plots predict shelf-life .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of methoxy substituents?

  • Methodological Answer : Synthesize analogs with varying methoxy positions (e.g., 4-methoxy vs. 3,4-dimethoxy) and test against biological targets (e.g., antimicrobial assays). Statistical tools like Hansch analysis quantify substituent effects on activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.